N-ethyl-4-methylpyrimidine-2-sulfonamide
Description
N-Ethyl-4-methylpyrimidine-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyrimidine core substituted with a methyl group at the 4-position and an ethylsulfonamide moiety at the 2-position. The ethyl and methyl substituents influence its electronic and steric properties, which may modulate solubility, bioavailability, and target binding affinity.
Properties
Molecular Formula |
C7H11N3O2S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
N-ethyl-4-methylpyrimidine-2-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-3-9-13(11,12)7-8-5-4-6(2)10-7/h4-5,9H,3H2,1-2H3 |
InChI Key |
COIIVFOWMWVNLW-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=NC=CC(=N1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methylpyrimidine-2-sulfonamide typically involves the reaction of 4-methylpyrimidine-2-sulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-methylpyrimidine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of a strong base such as sodium hydride.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Dihydropyrimidine derivatives
Substitution: Various alkyl or aryl-substituted pyrimidine sulfonamides
Scientific Research Applications
N-ethyl-4-methylpyrimidine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-ethyl-4-methylpyrimidine-2-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it acts by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately bacterial cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-ethyl-4-methylpyrimidine-2-sulfonamide with structurally related sulfonamide-pyrimidine derivatives, focusing on substituent effects and inferred properties.
Table 1: Substituent Comparison of Pyrimidine Sulfonamides
Key Findings
This contrasts with analogs bearing electron-withdrawing groups (e.g., 4-fluoro-phenyl in or 5-bromo in ), which may enhance electrophilicity and reactivity in substitution reactions.
Steric Considerations :
- The N-ethyl group provides moderate steric hindrance compared to N-methyl in . Larger substituents (e.g., 6-isopropyl in or 2,4,6-trimethylbenzene in ) could reduce conformational flexibility or hinder target binding in biological systems.
Solubility and Polarity :
- The absence of polar groups (e.g., formyl or morpholinyl) in the target compound suggests lower aqueous solubility compared to analogs like and . The methoxy group in and formyl group in enhance polarity, which may improve pharmacokinetic profiles.
Biological Interactions :
Research Implications and Limitations
While direct experimental data on this compound are scarce, comparisons with analogs highlight critical structure-activity relationships (SARs):
- Substituent Optimization : Tailoring substituents (e.g., adding halogens or polar groups) could modulate target selectivity and solubility.
- Synthetic Utility : The compound’s relatively simple structure may serve as a versatile intermediate for derivatization, similar to the functionalized pyrimidines in and .
Limitations :
- The absence of quantitative data (e.g., logP, pKa, or IC50 values) restricts a rigorous comparative analysis.
- Further studies are needed to validate hypotheses regarding bioavailability or enzymatic inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
